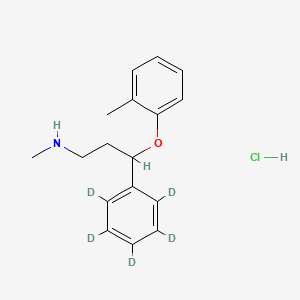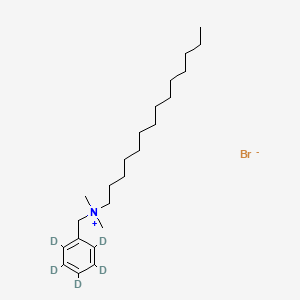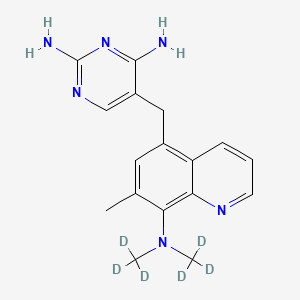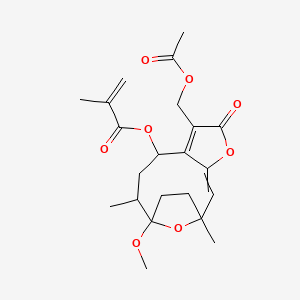
8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate is a chemical compound . It is supplied by companies like Leap Chem Co., Ltd for research, development, and production .
Physical And Chemical Properties Analysis
The compound has a molecular formula of C21H26O8 and a molecular weight of 406.431 g/mol . Other specific physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique
Cytotoxic Activities
Research on sesquiterpene lactones, including 8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate, has demonstrated potent cytotoxic activities against various tumor cell lines. For instance, compounds isolated from Vernonia chinensis exhibited significant cytotoxic effects against P-388 and A-549 tumor cell lines (Chen et al., 2005). Additionally, compounds from Pseudoelephantopus spicatus were evaluated for their cytotoxic effects on several human cancer cell lines, showing notable efficacy (Yang et al., 2007).
Antiplasmodial Activity
Studies have identified certain hirsutinolides, including variants of 8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide, as exhibiting in vitro antiplasmodial activity. These compounds have been isolated from Vernonia staehelinoides and demonstrated potential as scaffolds for structure-activity relationship studies in antiplasmodial research (Pillay et al., 2007).
Chemical Synthesis and Structural Analysis
In the realm of organic chemistry, the synthesis and structural elucidation of compounds related to 8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide have been topics of interest. For example, research has been conducted on the synthesis and NMR spectral analysis of related amine heterocycles, which can provide insights into the chemical properties and potential applications of these compounds in various fields (Saba et al., 2007).
Mécanisme D'action
Target of Action
8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate primarily targets two key enzymes : 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate primarily targets two key enzymes: Cytochrome P450 2A6 (CYP2A6) and Monoamine Oxidases (MAO-A and MAO-B) . CYP2A6 is involved in the metabolism of various xenobiotics and endogenous compounds, while MAO-A and MAO-B are crucial for the breakdown of monoamines, including neurotransmitters such as serotonin and dopamine .
Mode of Action
This compound acts as an irreversible inhibitor of CYP2A6 and MAO enzymes. By binding covalently to the active sites of these enzymes, it prevents their normal catalytic activity. The inhibition of CYP2A6 reduces the metabolism of its substrates, potentially leading to increased levels of these compounds in the body. Similarly, inhibition of MAO-A and MAO-B results in elevated levels of monoamines, which can affect mood and neurological functions .
Biochemical Pathways
The inhibition of CYP2A6 affects the metabolic pathway of nicotine and other xenobiotics, potentially altering their pharmacokinetics and dynamics. For MAO-A and MAO-B, the inhibition disrupts the monoamine degradation pathway , leading to increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine. This can have downstream effects on mood regulation, cognitive functions, and other neurological processes .
Result of Action
At the molecular level, the inhibition of CYP2A6 and MAO enzymes by 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate leads to increased levels of their substrates . This can result in enhanced pharmacological effects of drugs metabolized by CYP2A6 and elevated neurotransmitter levels due to MAO inhibition. At the cellular level, these changes can affect cell signaling, neurotransmission, and overall cellular homeostasis .
Action Environment
The efficacy and stability of 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate can be influenced by environmental factors such as pH, temperature, and the presence of other compounds. For instance, the compound’s stability might be compromised in extreme pH conditions or high temperatures. Additionally, the presence of other inhibitors or substrates of CYP2A6 and MAO enzymes can affect its inhibitory potency and overall efficacy .
: Information sourced from MedChemExpress and BioCrick datasheets on 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate.
Propriétés
IUPAC Name |
[6-(acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O8/c1-12(2)19(24)28-16-9-13(3)22(26-6)8-7-21(5,30-22)10-17-18(16)15(20(25)29-17)11-27-14(4)23/h10,13,16H,1,7-9,11H2,2-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFWDFNNMSZVOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)OC)C)COC(=O)C)OC(=O)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



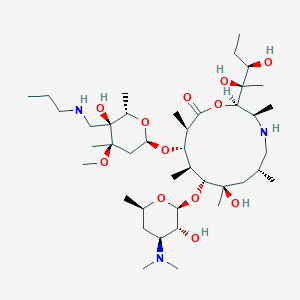
![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B591066.png)
